ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d][1,3]thiazole core substituted with a methyl group at position 6 and an ethyl carboxylate ester at position 3. The benzothiazole-2-amido moiety at position 2 introduces hydrogen-bonding capability and aromaticity, which may enhance interactions with biological targets or influence crystallographic packing .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-3-23-16(22)12-8(2)11-14(25-12)20-17(26-11)19-13(21)15-18-9-6-4-5-7-10(9)24-15/h4-7H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAGNOBCECHIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with carboxylic acids to form benzothiazole derivatives. This is followed by further reactions to introduce the thieno and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : The structural components of ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate suggest possible efficacy against various bacterial and fungal pathogens. Research indicates that derivatives of benzothiazole often exhibit significant antibacterial and antifungal activities due to their ability to interact with microbial enzymes and disrupt cellular processes .
- Anticancer Properties : Compounds containing thiazole and benzothiazole moieties have shown promise in cancer research. They may inhibit specific pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Its interaction with enzymes involved in inflammatory pathways could lead to the development of new anti-inflammatory agents .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules : This compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functional group modifications through electrophilic and nucleophilic substitution reactions .
- Facilitation of New Material Development : The compound's reactivity makes it suitable for creating novel materials with specific electronic or optical properties. This application is particularly relevant in the fields of polymer science and nanotechnology .
Materials Science
In materials science, this compound can be explored for:
- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance conductivity due to its conjugated structure. This property is beneficial for developing advanced electronic devices .
- Nanocomposites : Research into nanocomposites incorporating benzothiazole derivatives has shown improved mechanical and thermal properties. This compound could play a role in enhancing these characteristics .
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | Structure A | Antibacterial | |
| Thiazole Derivative B | Structure B | Anticancer | |
| Ethyl 2-(1,3-benzothiazole) C | Structure C | Anti-inflammatory |
Table 2: Synthetic Routes for this compound
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Condensation | Acidic medium | 85% |
| Step 2 | Cyclization | Heat under reflux | 75% |
| Step 3 | Esterification | Catalytic conditions | 90% |
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impacts
The compound’s structural analogs differ primarily in substituents on the thiazole/thienothiazole core, affecting electronic properties, solubility, and biological activity. Key comparisons include:
Key Observations:
Amido vs.
Electron-Withdrawing Effects : The trifluoromethyl group in CAS 131748-96-4 increases lipophilicity and electron-withdrawing character, contrasting with the electron-rich benzothiazole-amido group in the target compound .
Polar Substituents: Cyano and hydroxyl groups in CAS 161798-02-3 improve aqueous solubility but may reduce metabolic stability compared to the target compound’s amido group .
Aromatic Interactions : The fluorophenyl substituent in the compound from enhances π-π stacking, similar to the benzothiazole moiety in the target compound .
Crystallographic and Structural Analysis
The benzothiazole-amido group in the target compound likely influences crystal packing via hydrogen-bonding networks, as described in ’s discussion on hydrogen-bonding functionality . In contrast, the trifluoromethyl group in CAS 131748-96-4 may promote hydrophobic interactions, reducing crystallinity .
Biological Activity
Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole moiety with thieno[2,3-d][1,3]thiazole. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and associated symptoms.
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant antiproliferative activity against breast and gastric cancer cell lines.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Study 1: Anticancer Properties
In a study published in MDPI, this compound was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in both breast and gastric cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Effects
Research published in Chemical Biology demonstrated the anti-inflammatory properties of this compound. It was shown to suppress the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. Tables for Key Data
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Substituents | Target (IC₅₀, μM) | Reference |
|---|---|---|
| 6-Methoxy-benzodioxolyl | COX-2 (0.45) | |
| 2-Chloro-6-fluorobenzylidene | EGFR (1.2) | |
| 3-Fluorophenyl-imidazothiazole | MCF-7 (2.8) |
Q. Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | AcOH, reflux, 5 h | 65 | |
| 2 | DMF, 100°C, piperidine catalyst | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
